molecular formula C10H8ClN5O B7554358 4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol

4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol

Cat. No. B7554358
M. Wt: 249.65 g/mol
InChI Key: GAGAXYOOWXHGJU-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism.

Mechanism of Action

The mechanism of action of 4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol involves inhibition of this compound. This compound is a negative regulator of insulin signaling and glucose metabolism. Inhibition of this compound leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. This results in improved glucose tolerance and reduced insulin resistance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. In animal models of diabetes, inhibition of this compound has been shown to improve insulin sensitivity and glucose tolerance. Additionally, this compound has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol in lab experiments are its potent inhibition of this compound and its potential therapeutic applications in diabetes, inflammation, and cancer. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol. One direction is the development of more potent and selective inhibitors of this compound. Another direction is the investigation of the anti-inflammatory and anti-cancer properties of this compound. Additionally, the potential therapeutic applications of this compound in other diseases, such as obesity and cardiovascular disease, should be explored. Finally, the safety and toxicity of this compound should be further studied to determine its potential for clinical use.

Synthesis Methods

The synthesis of 4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol involves several steps. The first step involves the reaction of 2-chloro-5-nitropyridazine with hydrazine hydrate to form 2-hydrazinyl-5-chloropyridazine. The second step involves the reaction of 2-hydrazinyl-5-chloropyridazine with 2-pyridinecarboxaldehyde to form the desired product. The overall yield of the synthesis is around 50%.

Scientific Research Applications

4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of this compound, which is a key regulator of insulin signaling and glucose metabolism. Inhibition of this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, this compound has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

5-chloro-4-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O/c11-9-8(6-14-16-10(9)17)15-13-5-7-3-1-2-4-12-7/h1-6H,(H2,15,16,17)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGAXYOOWXHGJU-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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